2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde
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Overview
Description
2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a dichlorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the reaction of 3,4-dichlorobenzaldehyde with a pyrimidine derivative. One common method is the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Oxidation: 2-(3,4-Dichlorophenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(3,4-Dichlorophenyl)pyrimidine-5-methanol.
Coupling: Various biaryl derivatives depending on the coupling partner used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation . The compound can also modulate signaling pathways involved in inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Shares a similar pyrimidine core but with amino and dichloro substituents.
Pyrido[2,3-d]pyrimidin-5-one: Contains a fused pyrimidine ring system with different biological activities.
Uniqueness
2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C11H6Cl2N2O |
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Molecular Weight |
253.08 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2N2O/c12-9-2-1-8(3-10(9)13)11-14-4-7(6-16)5-15-11/h1-6H |
InChI Key |
DJFSQJUUZWCACF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=N2)C=O)Cl)Cl |
Origin of Product |
United States |
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